3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide
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Overview
Description
3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, and a thiazole ring attached via a carbamothioyl linkage. This compound is part of the thiazole family, known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its attachment to the benzamide core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler thiazole compound. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit the growth of bacteria or fungi, reduce inflammation, or induce apoptosis in tumor cells. The exact pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
What sets 3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide apart is its unique combination of functional groups, which confer a distinct set of biological activities. The presence of both chloro and methoxy groups, along with the thiazole ring, enhances its potential as a multi-targeted bioactive molecule .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(1,3-thiazol-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S2/c1-18-9-3-2-7(6-8(9)13)10(17)15-11(19)16-12-14-4-5-20-12/h2-6H,1H3,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWALOMPSUOEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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